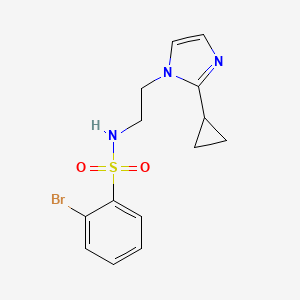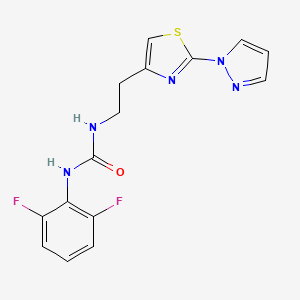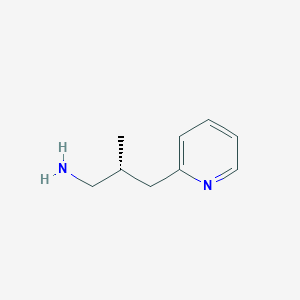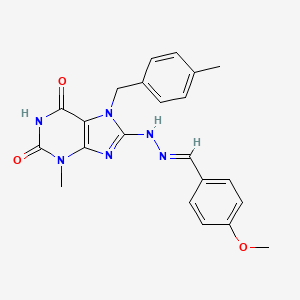
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
Photodynamic Therapy Applications
One area of application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. The synthesis and characterization of new compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been explored for their potential in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research into heterocyclic compounds, including imidazole derivatives incorporating a benzenesulfonamide moiety, has shown a broad range of biological activities. These compounds have been evaluated for their cytotoxicity against human triple-negative breast cancer and malignant melanoma cell lines, with some derivatives displaying significant activity. This suggests their potential application in cancer therapy, highlighting the importance of benzenesulfonamide derivatives in medicinal chemistry (Balandis, Mickevičius, & Petrikaitė, 2021).
Anti-inflammatory and Antimicrobial Agents
Further applications include the development of anti-inflammatory and antimicrobial agents. Novel pyrazolyl benzenesulfonamide derivatives have been synthesized, showing anti-inflammatory activity and selective inhibitory activity towards COX-2 enzymes. These compounds have also demonstrated promising gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs, alongside notable antimicrobial activities against various bacterial strains (Bekhit et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Compounds with benzenesulfonamide moieties have also been investigated for their ability to inhibit carbonic anhydrase I and II, enzymes involved in various physiological processes. Derivatives synthesized for this purpose have shown inhibition in the nanomolar range, suggesting potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
properties
IUPAC Name |
2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-3-1-2-4-13(12)21(19,20)17-8-10-18-9-7-16-14(18)11-5-6-11/h1-4,7,9,11,17H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDYRWSVDRNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)


![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)
![4,6-Dimethyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2433758.png)


![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)
